molecular formula C13H7F3N2O B6302013 4-Phenyl-6-(trifluoromethyl)-1,2-dihydro-2-oxo-3-pyridinedicarbonitrile CAS No. 1662687-56-0

4-Phenyl-6-(trifluoromethyl)-1,2-dihydro-2-oxo-3-pyridinedicarbonitrile

Cat. No.: B6302013
CAS No.: 1662687-56-0
M. Wt: 264.20 g/mol
InChI Key: FYDIQLYKDAOYHN-UHFFFAOYSA-N
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Description

4-Phenyl-6-(trifluoromethyl)-1,2-dihydro-2-oxo-3-pyridinedicarbonitrile is a heterocyclic compound that features a pyridine ring substituted with phenyl, trifluoromethyl, and cyano groups

Preparation Methods

The synthesis of 4-Phenyl-6-(trifluoromethyl)-1,2-dihydro-2-oxo-3-pyridinedicarbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong bases or acids to facilitate the formation of the pyridine ring. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

4-Phenyl-6-(trifluoromethyl)-1,2-dihydro-2-oxo-3-pyridinedicarbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano groups to amines or other functional groups.

    Substitution: The phenyl and trifluoromethyl groups can be substituted with other groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

4-Phenyl-6-(trifluoromethyl)-1,2-dihydro-2-oxo-3-pyridinedicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Phenyl-6-(trifluoromethyl)-1,2-dihydro-2-oxo-3-pyridinedicarbonitrile involves its interaction with specific molecular targets. In the case of its fungicidal activity, it disrupts the normal metabolic processes of the fungi, leading to their death. The exact molecular pathways involved can vary depending on the specific application and target organism .

Comparison with Similar Compounds

Similar compounds to 4-Phenyl-6-(trifluoromethyl)-1,2-dihydro-2-oxo-3-pyridinedicarbonitrile include other pyridine derivatives with different substituents. For example:

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-oxo-4-phenyl-6-(trifluoromethyl)-1H-pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3N2O/c14-13(15,16)11-6-9(8-4-2-1-3-5-8)10(7-17)12(19)18-11/h1-6H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYDIQLYKDAOYHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC(=C2)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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